

# Commercial Suppliers and Pricing of Z-Glu-OtBu: A Technical Guide

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## Compound of Interest

Compound Name: *z-glu-otbu*

Cat. No.: *B554398*

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For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of high-quality building blocks is paramount. **Z-Glu-OtBu**, a protected derivative of glutamic acid, is a key reagent in this field. This technical guide provides an in-depth overview of its commercial availability, pricing, and fundamental applications in solid-phase peptide synthesis (SPPS).

## Understanding Z-Glu-OtBu and Related Compounds

**Z-Glu-OtBu**, chemically known as N-benzyloxycarbonyl-L-glutamic acid  $\alpha$ -tert-butyl ester (CAS Number: 5891-45-2), is a derivative of glutamic acid where the amino group is protected by a benzyloxycarbonyl (Z) group and the  $\alpha$ -carboxyl group is protected as a tert-butyl (OtBu) ester. This strategic protection is crucial for its use in the stepwise assembly of peptide chains.<sup>[1][2]</sup>

It is important to distinguish **Z-Glu-OtBu** from a closely related compound, Z-Glu(OtBu)-OH (CAS Number: 3886-08-6), or N-benzyloxycarbonyl-L-glutamic acid  $\gamma$ -tert-butyl ester. In the latter, the tert-butyl ester protects the side-chain ( $\gamma$ ) carboxyl group, leaving the  $\alpha$ -carboxyl group free for coupling reactions.<sup>[3][4]</sup> Both compounds are utilized in peptide synthesis, and the choice between them depends on the specific strategy employed.

## Commercial Availability and Pricing

A variety of chemical suppliers offer **Z-Glu-OtBu** and its related derivative, Z-Glu(OtBu)-OH. The pricing is subject to change and often depends on the quantity and purity of the compound. For up-to-date and bulk pricing, it is recommended to inquire directly with the suppliers.

Table 1: Commercial Suppliers and Indicative Pricing for **Z-Glu-OtBu** (CAS: 5891-45-2)

Supplier	Catalog Number	Purity	Available Quantities	Indicative Price (USD)
BioCrick	BCC2778	>98%	5mg, 10mg, 20mg, 50mg, 100mg, 200mg, 500mg, 1000mg	\$6 for 5mg (inquire for other quantities)
Synthonix	M68056	>98%	25g, 100g, 500g	\$50 for 25g, \$150 for 100g, \$750 for 500g
ChemPep	410704	Not Specified	5g	Inquire for price
Aapptec Peptides	AZE106	Not Specified	Inquire for options	Inquire for price
Biosynth	FG41772	Not Specified	Inquire for options	Inquire for price
TCI Chemicals	B4912	>98.0%	Inquire for options	Inquire for price
ChemScene	CS-W008549	≥97%	Inquire for options	Inquire for price
GlpBio	GC17098	>98.00%	Inquire for options	Inquire for price
Mimotopes Peptides	6756	98.0%	5g, 100g, 1kg, 5kg	Inquire for price
Wenxi Pharm	Not Specified	99%	1 Kilogram (Min. Order)	\$139.00 - \$210.00 / Kilogram
ChemicalBook	Multiple	Varies	Varies	Varies

Table 2: Commercial Suppliers and Indicative Pricing for **Z-Glu(OtBu)-OH** (CAS: 3886-08-6)

Supplier	Catalog Number	Purity	Available Quantities	Indicative Price (USD)
Sigma-Aldrich	CIAH987EF558	97%	10g, 25g, 100g	\$10.00 for 10g, \$18.00 for 25g, \$58.00 for 100g
Smolecule	S794519	Not Specified	Inquire for options	Inquire for price
Aapptec Peptides	AZE107	Not Specified	Inquire for options	Inquire for price
MedChemExpress	HY-W008326	Not Specified	Inquire for options	Inquire for price

## Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

**Z-Glu-OtBu** is primarily used in solid-phase peptide synthesis (SPPS), a cornerstone technique for the efficient and stepwise creation of peptides. The general principle of SPPS involves the attachment of the C-terminal amino acid to a solid resin support, followed by the sequential addition of N- $\alpha$ -protected amino acids.

The Z (benzyloxycarbonyl) group on **Z-Glu-OtBu** serves as a temporary protecting group for the  $\alpha$ -amino group, preventing unwanted side reactions during peptide bond formation. The OtBu (tert-butyl) ester protects the  $\alpha$ -carboxyl group. In the context of SPPS, the free side-chain carboxyl group of **Z-Glu-OtBu** would be activated for coupling to the N-terminus of the growing peptide chain on the resin.

Below is a generalized protocol for the incorporation of a **Z-Glu-OtBu** residue into a peptide chain using the Fmoc/tBu strategy, which is a common orthogonal protection scheme in SPPS.

Materials and Reagents:

- **Z-Glu-OtBu**
- Peptide-resin with a free N-terminal amine

- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Solvent (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)
- Deprotection reagent (for subsequent removal of the Z-group, e.g., HBr in acetic acid or catalytic hydrogenation, though less common in standard Fmoc SPPS)
- Washing solvents (DMF, DCM)

#### Protocol for Coupling **Z-Glu-OtBu**:

- Resin Preparation: The peptide-resin with a deprotected N-terminus is swelled in a suitable solvent like DMF in a reaction vessel.
- Activation of **Z-Glu-OtBu**: In a separate vessel, **Z-Glu-OtBu** (typically 2-4 equivalents relative to the resin substitution) is dissolved in DMF. The coupling reagent (e.g., HBTU, ~1.95 equivalents) and a base (e.g., DIPEA, 3-4 equivalents) are added to activate the free carboxyl group of **Z-Glu-OtBu**. The solution is allowed to pre-activate for a few minutes.
- Coupling Reaction: The activated **Z-Glu-OtBu** solution is added to the swelled peptide-resin. The reaction vessel is agitated at room temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the peptide bond.
- Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates that all free primary amines have reacted.
- Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

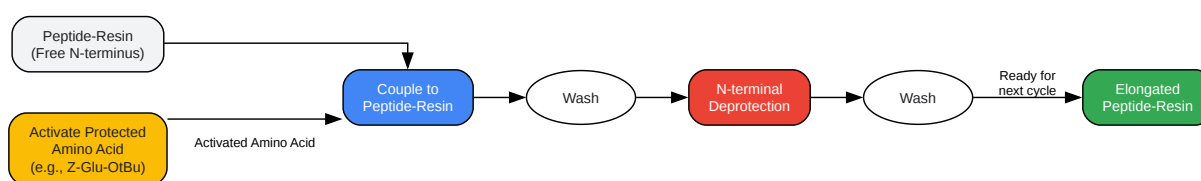
#### Deprotection of the Z-group:

The benzyloxycarbonyl (Z) group is typically removed by acidolysis (e.g., with HBr in acetic acid) or catalytic hydrogenolysis. However, in the context of Fmoc-based SPPS, the use of a Z-protected amino acid is less common for chain elongation due to the harsh conditions required

for its removal, which can affect other protecting groups. It is more frequently employed in solution-phase synthesis or in specific strategies where its stability is advantageous. For standard SPPS, Fmoc-protected amino acids are the norm.

## Visualization of the SPPS Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis, highlighting the incorporation of a protected amino acid like **Z-Glu-OtBu**.



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Caption: A generalized workflow for a single cycle of solid-phase peptide synthesis.

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- To cite this document: BenchChem. [Commercial Suppliers and Pricing of Z-Glu-OtBu: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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